CID 16219780

Description

Significance and Historical Context within Organometallic Chemistry

The discovery of nickelocene (B73246) in 1953 by Ernst Otto Fischer and his team marked a pivotal moment in the development of organometallic chemistry, occurring shortly after the seminal discovery of ferrocene (B1249389), the first metallocene. wikipedia.orgchemeurope.com This discovery was instrumental in broadening the understanding of metal-carbon bonds and the concept of "sandwich" compounds, where a metal ion is situated between two parallel cyclopentadienyl (B1206354) (Cp) rings. wikipedia.orgchemeurope.com

Nickelocene's significance lies in its electronic structure. With 20 valence electrons, it possesses the highest electron count among the neutral transition metal metallocenes. wikipedia.orgchemeurope.com This electron richness distinguishes it from the highly stable 18-electron ferrocene and influences its reactivity, making it prone to reactions that result in an 18-electron configuration through the loss or modification of a cyclopentadienyl ligand. wikipedia.orgchemeurope.com Its paramagnetic nature, arising from two unpaired electrons in the d-orbitals, further sets it apart from diamagnetic ferrocene and has been a subject of extensive study. wikipedia.orgchemeurope.comacs.org

Overview of Research Trajectories and Multidisciplinary Relevance

Research involving nickelocene has evolved from fundamental studies of its synthesis, structure, and bonding to explorations of its utility in various chemical transformations and materials science. A significant research trajectory focuses on its use as a convenient starting material for the in-situ generation of Ni(0) phosphine (B1218219) complexes, which are active catalysts in organic synthesis, including cross-coupling reactions. researchgate.net

The compound's thermal decomposition properties have also been investigated. When gaseous nickelocene comes into contact with a hot surface, it decomposes to form a nickel mirror, releasing the hydrocarbon ligands as gaseous byproducts. wikipedia.orgchemeurope.com This property has led to its consideration as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create nickel thin films for electronic applications. dockchemicals.com

More recently, research has expanded into nanotechnology, with studies exploring the sonochemical decomposition and reduction of nickelocene to synthesize nickel nanoparticles. researchgate.net These nanoparticles have potential applications in catalysis and magnetic materials. researchgate.net Furthermore, nickelocene has been used to fill single-walled carbon nanotubes, with subsequent thermal treatment leading to tunable electronic properties of the nanotubes, demonstrating its relevance in materials science and nanotechnology. mdpi.com The ability of nickelocene to form solid solutions with other metallocenes, such as ferrocene, has also been demonstrated, opening avenues for creating mixed-metal materials with tailored properties. acs.org

Fundamental Concepts of Metallocene Chemistry Pertinent to Nickelocene

Metallocenes are a class of organometallic compounds characterized by a transition metal atom sandwiched between two cyclopentadienyl ligands. wikipedia.orgwikipedia.org The bonding in these molecules is a key concept, involving the overlap of the d-orbitals of the metal with the π-molecular orbitals of the cyclopentadienyl rings.

In the case of nickelocene, the nickel atom is in a formal +2 oxidation state, and each cyclopentadienyl ring is considered an anion (Cp⁻). wikipedia.orgchemeurope.com In the solid state, the molecule typically adopts a staggered conformation with D₅d symmetry. wikipedia.org Its electronic structure is particularly illustrative of metallocene chemistry. Of nickel's ten valence electrons and the ten π-electrons from the two Cp rings, three pairs of d-electrons on the nickel atom are involved in the Ni-Cp bonding. chemeurope.com The remaining two d-electrons occupy two separate, highest occupied molecular orbitals (HOMOs), which are antibonding in character. This electronic configuration explains both the paramagnetism and the high reactivity of nickelocene, as it readily loses one Cp ligand to achieve a more stable 18-electron count. wikipedia.orgchemeurope.comchemicalbook.com

The 18-electron rule is a fundamental concept in organometallic chemistry that predicts the stability of complexes. While ferrocene, with 18 valence electrons, is very stable, nickelocene, with 20, is less so and tends to react in ways that lead to an 18-electron product. wikipedia.org This reactivity makes it a useful precursor for synthesizing other organonickel compounds. For instance, it reacts with nitric acid to form cyclopentadienyl nickel nitrosyl. wikipedia.org

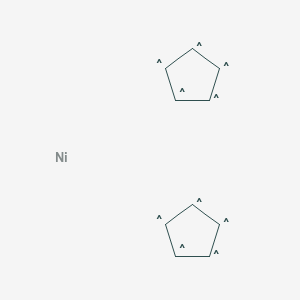

Structure

2D Structure

Properties

Molecular Formula |

C10H10Ni |

|---|---|

Molecular Weight |

188.88 g/mol |

InChI |

InChI=1S/2C5H5.Ni/c2*1-2-4-5-3-1;/h2*1-5H; |

InChI Key |

FOOKRXHSBKEWSE-UHFFFAOYSA-N |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ni] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Nickelocene

Direct Synthesis Approaches Involving Metallic Nickel

Direct synthesis routes leverage the reactivity of metallic nickel in its zero-valent state. One established method involves the direct reaction of metallic nickel with cyclopentadiene (B3395910) under an inert atmosphere smolecule.com. This approach bypasses the need for pre-formed nickel salts, directly utilizing elemental nickel as the metal source.

An alternative direct synthesis pathway is electrochemical in nature. This method employs purified cyclopentadiene as the raw material, with metallic nickel serving as both the anode and cathode. Sodium bromide is typically used as the conducting salt, and N,N-dimethylformamide (DMF) acts as the organic solvent. The process is conducted under a nitrogen atmosphere to maintain an inert environment researchgate.net. This electrochemical route offers a distinct approach to forming the nickelocene (B73246) complex by directly involving the metal in the redox processes leading to complex formation.

Salt Metathesis Reactions Utilizing Nickel(II) Precursors and Cyclopentadienides

The most widely adopted and versatile method for synthesizing nickelocene involves salt metathesis reactions. This approach typically entails the reaction of an alkali metal cyclopentadienide (B1229720), generated from cyclopentadiene and an alkali metal or a strong base, with an anhydrous nickel(II) salt wikipedia.orgsmolecule.comsciencemadness.orgchemicalbook.combyjus.com.

Generation of Cyclopentadienide: Cyclopentadiene, a highly reactive diene, is often sourced from its dimer, dicyclopentadiene. Dicyclopentadiene is heated to induce a retro-Diels-Alder reaction, yielding monomeric cyclopentadiene sciencemadness.orgchemicalbook.com. The resulting cyclopentadiene is then deprotonated to form the cyclopentadienide anion (Cp⁻). Common methods for deprotonation include:

Reaction with alkali metals, such as sodium, in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether sciencemadness.orgchemicalbook.com.

Treatment with strong bases like ethylmagnesium bromide or potassium hydroxide (B78521) in dimethylsulfoxide (DMSO) wikipedia.orgsciencemadness.org.

Reaction with Nickel(II) Precursors: The generated alkali metal cyclopentadienide is then reacted with a suitable anhydrous nickel(II) salt. Various nickel(II) precursors have been successfully employed:

Hexaamminenickel(II) chloride ([Ni(NH₃)₆]Cl₂): This precursor reacts with sodium cyclopentadienyl (B1206354) in THF to yield nickelocene wikipedia.orgsciencemadness.org.

Nickel(II) acetylacetonate (B107027) (Ni(acac)₂): Reacts with deprotonated cyclopentadiene wikipedia.org.

Nickel(II) chloride (NiCl₂): Anhydrous NiCl₂ is a common precursor, reacted with cyclopentadiene in solvents like THF researchgate.net.

Nickel bromide (NiBr₂): Reacts with sodium cyclopentadienide smolecule.comchemicalbook.com.

Other Nickel(II) Salts: Nickel(II) salts have also been reacted with dilithiated ligands sci-hub.box.

The choice of solvent is crucial for these reactions. Ethereal solvents such as 1,2-dimethoxyethane (B42094) are often preferred, although diethyl ether can also be used, albeit with potentially lower yields sciencemadness.orgchemicalbook.com.

Alternative Complex Formation Pathways and Precursor Chemistry

While direct synthesis and salt metathesis are the dominant routes, some variations and related precursor chemistries exist. The electrochemical synthesis described in section 2.1 can be considered an alternative pathway. Additionally, nickelocene itself can be synthesized as an intermediate step in the preparation of more complex organonickel compounds, such as those involving N-heterocyclic carbenes (NHCs) mdpi.comresearchgate.netrsc.org. In these instances, nickelocene serves as a convenient starting material, reacting with specific imidazolium (B1220033) salts to form the desired NHC-nickel(II) complexes. However, these are reactions of nickelocene rather than syntheses of nickelocene itself.

Purification and Handling Considerations for Research Applications

Nickelocene is a dark green crystalline solid with a melting point typically in the range of 171–173 °C chemicalbook.comereztech.com. Due to its organometallic nature, nickelocene exhibits moderate air sensitivity and can decompose upon prolonged exposure to air wikipedia.orgchemicalbook.com. Consequently, samples are generally handled using air-free techniques, and it is advisable to store the compound under an inert atmosphere, such as nitrogen, for extended periods wikipedia.orgresearchgate.net.

Purification: Purification of nickelocene is commonly achieved through sublimation under an inert gas acs.org. This process can be time-consuming, potentially taking up to two days for a given scale, and involves transferring the volatile compound from a heated source to a colder surface, such as a cold finger condenser sciencemadness.org.

Handling Precautions: Nickelocene is volatile at room temperature sciencemadness.org. Care must be taken during sublimation; overheating the crude product and exposing it to air can lead to spontaneous ignition sciencemadness.org. While stable under a nitrogen atmosphere, decomposition can occur rapidly in the presence of air and can also be induced by solvents like acetone, ether, and ethanol (B145695) wikipedia.orgchemicalbook.com. For long-term storage, nickelocene is typically sealed under vacuum in glass ampoules sciencemadness.org.

Data Tables

Table 1: Common Synthetic Methods for Nickelocene

| Method Type | Nickel Precursor | Cyclopentadienyl Source | Typical Solvent(s) | Reported Yield | Reference |

| Salt Metathesis | Anhydrous NiCl₂ | Cyclopentadiene (from dicyclopentadiene) | Tetrahydrofuran (THF), Diethyl ether | High | researchgate.net |

| Salt Metathesis | Hexaamminenickel(II) chloride | Sodium cyclopentadienyl (NaC₅H₅) | Tetrahydrofuran (THF) | ~90% | sciencemadness.org |

| Salt Metathesis | Nickel(II) acetylacetonate | Cyclopentadiene (deprotonated with EtMgBr) | Ethereal solvents (e.g., diethyl ether) | Not specified | wikipedia.org |

| Salt Metathesis | Nickel bromide | Sodium cyclopentadienide (NaC₅H₅) | Not specified | Not specified | smolecule.comchemicalbook.com |

| Direct Synthesis (Electrochemical) | Metallic Nickel (Anode & Cathode) | Purified Cyclopentadiene | N,N-dimethylformamide (DMF) | Not specified | researchgate.net |

| Direct Synthesis (Elemental) | Metallic Nickel | Cyclopentadiene | Inert atmosphere | Not specified | smolecule.com |

Compound Information

Table 2: Key Identifiers and Properties of Nickelocene

| Identifier/Property | Value | Source |

| CID Number | 16219780 | nih.gov |

| IUPAC Name | nickelocene | nih.govereztech.com |

| Common Synonyms | Bis(cyclopentadienyl)nickel, NiCp₂, Di(cyclopentadienyl)nickel(II) | ereztech.comnih.govamericanelements.com |

| CAS Number | 1271-28-9 | ereztech.comereztech.com |

| Molecular Formula | C₁₀H₁₀Ni | nih.gov |

| Molecular Weight | 188.88 g/mol | nih.gov |

| Appearance | Dark green crystals | chemicalbook.comereztech.com |

| Melting Point | 171–173 °C | chemicalbook.comereztech.com |

| Solubility | Insoluble in water; soluble in ether, benzene, THF | chemicalbook.com |

| Magnetic Property | Paramagnetic | wikipedia.orgchemicalbook.com |

| Valence Electron Count | 20 | wikipedia.orgchemicalbook.com |

| Air Sensitivity | Moderately air sensitive; decomposes in air | wikipedia.orgchemicalbook.com |

| Volatility | Appreciably volatile at room temperature | sciencemadness.org |

Advanced Structural Elucidation and Theoretical Aspects of Bis Cyclopentadienyl Nickel

Computational Chemistry Studies on Nickelocene (B73246) and its Derivatives

Simulation of Reaction Mechanisms and Catalytic Pathways

Furthermore, DFT has been employed to investigate nickel-catalyzed bis-silylation of alkynes, analyzing the active catalyst, ligand effects, and the rate-determining step researchgate.net. Similarly, theoretical studies have examined Ni-NHC catalyzed intramolecular C-H cyclization, revealing that concerted oxidative addition is the dominant pathway for C1-H bond activation researchgate.net. In the realm of electrocatalysis, DFT calculations have supported proposed mechanisms for proton reduction, such as electrochemical-chemical-electrochemical-chemical (ECEC) pathways, and have helped identify rate-limiting steps, like the initial one-electron reduction of the catalyst researchgate.net. Thermodynamic investigations and DFT calculations have also been used to model the decomposition mechanisms of nickelocene during chemical vapor deposition, offering insights into surface reactions and carbon incorporation researchgate.net.

These computational approaches allow for the quantitative assessment of reaction energetics, providing data such as activation energies and reaction rates. For example, specific nickel complexes studied for proton reduction catalysis exhibited calculated catalytic rates ranging from 77 s⁻¹ to 95 s⁻¹ with Faradaic efficiencies between approximately 66% and 91% researchgate.net. Turnover numbers (TONs) have also been determined, with some catalysts achieving TONs of up to 9554 moles of H₂ per mole of catalyst over 50 hours of irradiation researchgate.net. Such detailed mechanistic understanding derived from simulations is crucial for advancing nickel-based catalysis.

Data Table: Simulated Mechanistic and Catalytic Parameters for Nickelocene and Related Systems

| Reaction Type / System | Computational Method | Key Step / Process | Barrier / Energy Value | Catalytic Rate / Efficiency / TON | Reference |

| Ni-mediated [3+2] cycloaddition (C-F cleavage) | DFT | Combined β-fluorine elimination and 5-endo insertion | ~26.7 kcal/mol (overall barrier) | N/A | nih.gov |

| Ni-catalyzed bis-silylation of alkynes | DFT | Si-Si insertion | ~15.5 kcal mol⁻¹ (ΔΔG) | N/A | researchgate.net |

| Ni-NHC catalyzed intramolecular C-H cyclization | DFT | C1-H bond activation (concerted oxidative addition) | Lower free energy barrier | N/A | researchgate.net |

| Proton reduction electrocatalysis (specific complexes) | DFT | First one-electron reduction (rate-limiting) | N/A | 77-95 s⁻¹ (rates), ~66-91% (FE) | researchgate.net |

| Proton reduction electrocatalysis (photosensitized) | DFT | N/A | N/A | ~9554 mol H₂/mol cat (TON) | researchgate.net |

| Nickelocene decomposition (CVD) | DFT, Thermodynamics | Adsorption, Ligand reactions, C-incorporation | Bond dissociation energies | N/A | researchgate.net |

| Nickelocene substitution reactions | Theoretical Study | Mechanism of substitution | N/A | N/A | acs.org |

| Ni-catalyzed decarboxylative coupling of alkynyl carboxylic acids | DFT | N/A | N/A | Good yields | researchgate.net |

Note: N/A indicates that data was not explicitly quantified or applicable in the context of the provided search snippets for the specific parameter. FE: Faradaic Efficiency; TON: Turnover Number.

Compound List:

Bis(cyclopentadienyl)nickel (CID 16219780, Nickelocene, NiCp₂)

Bis(cyclopentadienyl)nickel(II) μ-Thiolato Complexes

Nickel bis-dithiolene complexes

[NiIIL] catalyst

[Ni(P^N^P)Cl]Cl·EtOH

Azadithiolato-bridged dinuclear Ni2 complexes

Ni-NHC complexes

Ni(0) species

Reactivity and Reaction Mechanisms of Nickelocene

General Reactivity Patterns and Electron Count Considerations in Ligand Exchange Reactions

Nickelocene (B73246), with the formula Ni(η⁵-C₅H₅)₂, is a member of the metallocene group of organometallic compounds. wikipedia.org Structurally, it features a nickel ion sandwiched between two parallel cyclopentadienyl (B1206354) (Cp) rings. wikipedia.orgchemeurope.com A key feature governing its reactivity is its electron count. With 20 valence electrons, Nickelocene possesses the highest electron count among the transition metal metallocenes. wikipedia.orgchemeurope.com This high electron count is a driving force for many of its chemical transformations.

Most chemical reactions involving Nickelocene are characterized by its tendency to achieve a more stable 18-electron configuration. wikipedia.orgchemeurope.com This is typically accomplished through the loss or modification of one of the cyclopentadienyl ligands. wikipedia.org This general reactivity pattern is evident in its ligand exchange reactions. For instance, Nickelocene reacts with phosphorus trifluoride (PF₃) to yield tetrakis(trifluorophosphine)nickel(0), a stable 18-electron complex, with the displacement of both Cp rings. wikipedia.orgchemeurope.com

The reaction of Nickelocene with organolithium or organomagnesium compounds leads to the formation of unstable 16-valence electron (VE) species of the type {CpNiR}. researchgate.net These intermediates then undergo further reactions, the course of which is heavily dependent on the nature of the 'R' group. researchgate.net

It is noteworthy that despite having a higher electron count than cobaltocene (B1669278) (19 valence electrons), Nickelocene is a weaker reducing agent. wikipedia.orgchemeurope.com This illustrates that the redox potential is determined by the energy of the electrons, not simply their number. wikipedia.org

| Reactant | Product(s) | Electron Count Change (for Ni center) | Reference(s) |

| Phosphorus trifluoride (PF₃) | Ni(PF₃)₄ + organic products | 20 VE → 18 VE | wikipedia.orgchemeurope.com |

| Organolithium/magnesium compounds (RLi/RMgX) | {CpNiR} (unstable intermediate) | 20 VE → 16 VE | researchgate.net |

Decomposition Pathways and Surface-Induced Fragmentation

Nickelocene is known to be sensitive to air and decomposes upon extended exposure. wikipedia.orgchemeurope.com Thermally, gaseous Nickelocene decomposes when it comes into contact with a hot surface, resulting in the formation of a nickel mirror and the release of the hydrocarbon ligands as gaseous byproducts. wikipedia.orgchemeurope.com This property has been explored for the preparation of nickel films via chemical vapor deposition (CVD). wikipedia.orgchemeurope.comunl.edu However, this process can lead to carbon contamination within the deposited nickel film. unl.edu

The decomposition of Nickelocene on surfaces has been studied in detail. On a relatively inert silver surface (Ag(100)) at 175 K, Nickelocene physisorbs molecularly. unl.edu Upon heating to 225 K, it begins to decompose into adsorbed cyclopentadienyl fragments and nickel atoms. unl.edu The resulting cyclopentadienyl fragments can further decompose through disproportionation to form cyclopentadiene (B3395910), which desorbs, and adsorbed nickel and carbon fragments at higher temperatures (around 525 K). unl.edu

Studies on a gold surface (Au(111)) at 77 K show that Nickelocene dissociates into two primary fragments: NiCp fragments (nickel atoms capped by a cyclopentadienyl ring) and Cp radical fragments. arxiv.org The NiCp fragments can self-assemble into one-dimensional chains. arxiv.org Interestingly, these fragments are non-magnetic, in contrast to the paramagnetic nature of the intact Nickelocene molecule. arxiv.org

A proposed model for the decomposition during CVD involves the adsorption of Nickelocene molecules on the surface, followed by a reaction between cyclopentadienyl ligands of adjacent molecules to form cyclopentadiene. researchgate.net This leaves hydrogen-deficient C₅ rings that can lead to carbon incorporation into the film. researchgate.net

| Condition/Surface | Decomposition Products | Temperature | Reference(s) |

| Hot surface (general) | Nickel film, gaseous hydrocarbon ligands | High temperature | wikipedia.orgchemeurope.com |

| Ag(100) | Adsorbed Cp and Ni | Starts at 225 K | unl.edu |

| Ag(100) | Cyclopentadiene, adsorbed Ni and C fragments | Maximum at 525 K | unl.edu |

| Au(111) | NiCp fragments, Cp radical fragments | 77 K | arxiv.org |

Reactions with Phosphorus-Containing Ligands and Other Donor Molecules

Nickelocene readily reacts with a variety of donor molecules, particularly those containing phosphorus. The reaction with secondary phosphines, such as diphenylphosphine (B32561) (PPh₂H), follows a pattern where one Cp ring is displaced. wikipedia.orgchemeurope.com Two molecules of Nickelocene react with two molecules of the secondary phosphine (B1218219) to form a dinuclear nickel complex, [Ni₂(PPh₂)₂(C₅H₅)₂], and two molecules of cyclopentadiene. wikipedia.org

Tertiary phosphines and phosphites also react with Nickelocene to form Ni(0) complexes in situ, which can then act as catalysts. researchgate.net For example, ligands such as triphenylphosphine (B44618) (PPh₃) and triisopropyl phosphite (B83602) (P(OiPr)₃) react with Nickelocene to generate the active Ni(0) catalyst. researchgate.net The reaction with N-heterocyclic carbene (NHC) precursors, such as imidazolium (B1220033) salts, in the presence of Nickelocene leads to the formation of [Ni(η⁵-C₅H₅)(NHC)Cl] complexes. researchgate.net

The reduction of Nickelocene in the presence of carbon monoxide (CO) has been studied using cyclic voltammetry. rsc.org The short-lived Nickelocene anion fragments into a NiCp moiety and a Cp⁻ anion. The NiCp fragment can be trapped by CO to form [Ni(CO)Cp]⁻, which can further lose the remaining Cp⁻ ligand under high CO pressure to yield nickel tetracarbonyl, Ni(CO)₄. rsc.org

| Reactant | Product Type | Key Feature of Reaction | Reference(s) |

| Secondary phosphines (e.g., PPh₂H) | Dinuclear nickel complex | Displacement of one Cp ring per two NiCp₂ | wikipedia.orgchemeurope.com |

| Tertiary phosphines (e.g., PPh₃) | Ni(0) phosphine complex | In situ generation of catalyst | researchgate.net |

| N-heterocyclic carbene precursors | Half-sandwich NHC-nickel(II) complex | Formation of [Ni(η⁵-C₅H₅)(NHC)Cl] | researchgate.net |

| Carbon monoxide (CO) (under reduction) | Nickel carbonyls | Fragmentation and CO trapping | rsc.org |

Self-Catalyzed Hydrogenolysis and Related Processes

Nickelocene can be utilized in catalytic hydrogenolysis reactions. Under a hydrogen atmosphere, NiCp₂ undergoes a decomposition reaction that is accompanied by the hydrogenation of the cyclopentadienyl ligand to form cyclopentadiene (C₅H₆), cyclopentene (B43876) (C₅H₈), or cyclopentane (B165970) (C₅H₁₀), ultimately yielding nickel metal. researchgate.net

More advanced catalytic strategies have been developed that leverage nickel complexes for hydrogenolysis. While not always starting directly from Nickelocene in every application, the fundamental chemistry of nickel-catalyzed C-O bond cleavage is relevant. For instance, nickel-based catalysts are effective for the hydrogenolysis of various ethers. researchgate.net Nickel-catalyzed transfer hydrogenolysis has also been demonstrated, where a hydrogen donor is used in place of gaseous hydrogen. researchgate.net

In the context of "self-catalyzed" or, more accurately, "self-transfer hydrogenolysis" (STH), the substrate itself provides the hydrogen for the reaction. This is a promising approach for the conversion of biomass, such as lignin (B12514952), into valuable chemicals. rsc.org Nickel catalysts derived from metal-organic frameworks have shown high efficiency in catalyzing the STH of lignin model compounds, cleaving C-O bonds without the need for an external hydrogen source. rsc.org

Catalytic Applications of Bis Cyclopentadienyl Nickel in Chemical Transformations

Overview of Catalytic Versatility and Mechanistic Principles

Bis(cyclopentadienyl)nickel (NiCp2) is a versatile catalyst and precatalyst in numerous organic reactions. nih.gov Its utility stems from its ability to generate catalytically active Ni(0) species in situ. researchgate.net This is often achieved through the displacement of one or both cyclopentadienyl (B1206354) (Cp) ligands by other ligands, such as phosphines, or through reduction. The resulting nickel complexes can then participate in various catalytic cycles.

The mechanistic principles underlying nickelocene's catalytic activity are diverse and depend on the specific transformation. A common feature is the involvement of different oxidation states of nickel, primarily Ni(0), Ni(I), Ni(II), and sometimes even higher states. researchgate.net Catalytic cycles often involve key steps such as oxidative addition, reductive elimination, migratory insertion, and beta-hydride elimination. For instance, in cross-coupling reactions, a typical cycle involves the oxidative addition of an organic halide to a Ni(0) complex, followed by transmetalation and reductive elimination to form a new carbon-carbon bond and regenerate the Ni(0) catalyst. nih.gov In polymerization reactions, the mechanism often involves the coordination and insertion of monomers into a nickel-alkyl bond. researchgate.net The unique electronic and steric properties of the ligands coordinated to the nickel center play a crucial role in determining the catalyst's reactivity, selectivity, and stability. researchgate.net

Nickelocene-Mediated Organic Synthesis

Dimerization and Oligomerization of Alkenes and Alkynes

Nickelocene-based catalysts have demonstrated significant efficacy in the dimerization and oligomerization of unsaturated hydrocarbons like alkenes and alkynes. These processes are of immense industrial importance for the production of linear alpha-olefins and other valuable chemical intermediates. mdpi.commdpi.com Nickel-catalyzed olefin oligomerization is a well-established industrial process, and nickelocene (B73246) can serve as a convenient precursor for the active catalysts. mdpi.comresearchgate.net

The catalytic systems derived from nickelocene can be tuned to control the degree of oligomerization. For instance, in the presence of suitable co-catalysts, nickelocene can effectively dimerize or oligomerize ethylene (B1197577) and propylene. mdpi.comdtic.mil The distribution of the resulting oligomers is influenced by factors such as the nature of the ligands, temperature, and pressure. researchgate.net For example, in ethylene oligomerization, the use of different phosphine (B1218219) ligands can alter the product selectivity, shifting the distribution between butenes and higher oligomers. researchgate.net

The mechanism of alkene oligomerization typically involves the formation of a nickel-hydride species, which then inserts an alkene monomer. Subsequent insertions of more monomer units lead to chain growth, which is terminated by β-hydride elimination, releasing the oligomer and regenerating the nickel-hydride catalyst. mdpi.com

In the case of alkynes, nickelocene can catalyze their cyclotrimerization to form aromatic compounds or their linear oligomerization. researchgate.net The reaction of nickelocene with organolithium compounds in the presence of alkynes generates active catalytic species, which are proposed to be {CpNiR} complexes stabilized by an alkyne molecule. researchgate.net The polymerization of alkynes is believed to proceed via a coordination-insertion mechanism, where a coordinated alkyne molecule inserts into a nickel-carbon bond. researchgate.net

Table 1: Nickelocene-Catalyzed Oligomerization of Phenylacetylene (B144264)

| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Products |

| Nickelocene | 115 | 6 | 92 | Mixture of cyclotrimers and linear alkene oligomers |

This table is based on data from a study on nickelocene-catalyzed polymerization of phenylacetylene. researchgate.net

Hydrocarbon Coupling Reactions and C–C Bond Formation

Bis(cyclopentadienyl)nickel is a valuable precursor for catalysts used in a variety of hydrocarbon coupling reactions that lead to the formation of new carbon-carbon (C–C) bonds. researchgate.netrsc.org These reactions are fundamental in organic synthesis for the construction of complex molecular architectures. Nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Kumada couplings, have become powerful tools for synthetic chemists. nih.gov

Nickelocene can be used to generate the active Ni(0) catalyst in situ for these transformations. researchgate.net For example, the reaction of nickelocene with phosphine ligands can produce Ni(0)-phosphine complexes that are highly effective in cross-coupling reactions. researchgate.net These catalysts can promote the coupling of a wide range of substrates, including aryl halides, vinyl halides, and organometallic reagents. nih.govmdpi.com

Recent advancements have also highlighted the use of nickel catalysts in C–O and C–N bond activation for cross-coupling reactions, offering alternatives to the more traditional organohalide electrophiles. nih.gov Furthermore, the combination of nickel catalysis with photoredox catalysis has opened up new avenues for C–C bond formation under mild conditions, enabling the coupling of alkyl fragments. nih.govescholarship.org

The general mechanism for nickel-catalyzed cross-coupling involves the oxidative addition of an electrophile to the Ni(0) center, followed by transmetalation with a nucleophilic coupling partner and subsequent reductive elimination to form the desired C–C bond and regenerate the active Ni(0) catalyst. nih.gov

Hydrogenation and Dehydrogenation Catalysis

Nickelocene serves as a precursor for active catalysts in both hydrogenation and dehydrogenation reactions. google.commdpi.com In hydrogenation, nickel catalysts are used to reduce unsaturated bonds, such as those in alkenes and alkynes, using molecular hydrogen or other hydrogen sources. rsc.orgmdpi.com Nickel-based catalysts are often a more cost-effective alternative to precious metal catalysts like palladium and platinum. mdpi.com

For instance, bis(1,5-cyclooctadiene) nickel(0), which can be conceptually linked to the reactivity of Ni(0) species derived from nickelocene, has been shown to be an effective catalyst for the selective hydrogenation of olefinic bonds in the presence of aromatic unsaturation under mild conditions. google.com Composites containing nickel nanoparticles, prepared from the decomposition of organonickel precursors, have also been developed as air-stable and efficient hydrogenation catalysts for a wide range of organic compounds. mdpi.com

Conversely, nickel catalysts can also promote dehydrogenation reactions, which involve the removal of hydrogen from a molecule to create unsaturation. bohrium.com Nickel-catalyzed dehydrogenation of N-heterocycles using molecular oxygen as an oxidant has been demonstrated as an efficient method for the synthesis of various medicinally important compounds. bohrium.com

Table 2: Nickel-Catalyzed Hydrogenation of Quinoline

| Catalyst | Temperature (°C) | H2 Pressure (atm) | Time (h) | Yield of 1,2,3,4-tetrahydroquinoline (B108954) (%) |

| 3% Ni on NORIT charcoal | 100 | 100 | 24 | 100 |

This table is based on data from a study on an air-stable nickel catalyst for hydrogenation. mdpi.com

Polymerization Reactions (e.g., Alkynes, Olefins)

Bis(cyclopentadienyl)nickel and its derivatives are effective catalysts for the polymerization of various monomers, most notably alkynes and olefins. researchgate.netrsc.org The resulting polymers have a range of applications depending on their microstructure and properties.

In alkyne polymerization, nickelocene-based catalysts can produce both linear polymers and cyclized oligomers. researchgate.net The polymerization of phenylacetylene with nickelocene at elevated temperatures yields a mixture of cyclotrimers and linear polymers. researchgate.net The active catalytic species is proposed to be a {CpNiR} complex, and the polymerization proceeds through a coordination-insertion mechanism. researchgate.net

For olefin polymerization, nickel catalysts, particularly those based on α-diimine ligands, have been extensively studied. rsc.org These catalysts can be generated from nickelocene. They are known for their unique "chain-walking" ability, which allows for the production of branched polyolefins from ethylene alone. rsc.org The structure of the ligand and the polymerization conditions have a significant impact on the polymer's microstructure and, consequently, its mechanical properties. rsc.org Unsymmetrical α-diimine nickel complexes have been shown to be highly active in ethylene polymerization, producing high molecular weight polyethylenes with varying degrees of branching. rsc.org These catalysts are also active for the polymerization of other α-olefins like propylene, 1-hexene, 1-octene, and 1-decene. rsc.org

The mechanism of olefin polymerization with these nickel catalysts involves the insertion of the olefin into a nickel-alkyl bond, followed by either further insertion for chain propagation or β-hydride elimination and re-insertion, which leads to the "chain-walking" phenomenon and the formation of branches. rsc.org

Table 3: Ethylene Polymerization with an Unsymmetrical α-Diimine Nickel Catalyst

| Catalyst Activity (g of PE (mol of Ni)⁻¹ h⁻¹) | Molecular Weight (Mn) (g mol⁻¹) | Branching (branches per 1000 C) |

| up to 8.8 × 10⁶ | up to 1.8 × 10⁶ | 48 to 79 |

This table summarizes findings from a study on unsymmetrical α-diimine nickel catalyzed olefin polymerization. rsc.org

C–H Activation and Functionalization Reactions

The catalytic activation and functionalization of otherwise inert carbon-hydrogen (C–H) bonds is a rapidly developing area of research in organic synthesis, and nickel catalysts, including those derived from nickelocene, play a prominent role. nih.govrsc.orgmdpi.com C–H functionalization offers a more atom- and step-economical approach to creating complex molecules compared to traditional methods that require pre-functionalized starting materials. beilstein-journals.org

Nickelocene itself has been shown to participate in stoichiometric C–H activation reactions. nih.gov More importantly, it serves as a precursor for catalytically active species in a variety of C–H functionalization reactions. researchgate.net These reactions often employ a directing group on the substrate to position the nickel catalyst in close proximity to the targeted C–H bond, thereby enhancing reactivity and controlling regioselectivity. nih.govmdpi.com

Nickel-catalyzed C–H functionalization has been applied to a wide range of transformations, including the arylation, alkylation, and annulation of aromatic and heteroaromatic compounds. nih.govmdpi.com For example, the reaction of aromatic amides with alkynes in the presence of a nickel catalyst can lead to the formation of isoquinolinones through a C–H/N–H oxidative annulation process. nih.gov

The combination of nickel catalysis with photoredox catalysis has further expanded the scope of C–H functionalization, enabling these reactions to proceed under milder conditions. beilstein-journals.org The mechanism of nickel-catalyzed C–H activation can vary, but it often involves the formation of a cyclometalated nickel intermediate. nih.gov

Cross-Coupling Methodologies (e.g., Suzuki, Kumada Couplings)

Bis(cyclopentadienyl)nickel has been effectively employed as a precatalyst in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. In these reactions, nickelocene is typically reduced in situ to a Ni(0) species, which then participates in the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction facilitates the coupling of organoboron compounds with organohalides. Nickel-catalyzed versions are attractive due to the lower cost of nickel compared to palladium. Nickelocene, in conjunction with suitable ligands, can catalyze the Suzuki-Miyaura coupling of aryl halides and phenol-derived substrates with aryl boronic acids. researchgate.net For instance, the use of NiCl₂(PCy₃)₂ as a commercially available and air-stable precatalyst has been reported to yield biaryl products in good to excellent yields in environmentally friendly solvents. researchgate.net While not nickelocene itself, this highlights the utility of Ni(II) precursors in these transformations. The reaction is tolerant of various functional groups and has been successfully applied to the synthesis of complex molecules, including bis(heterocyclic) frameworks. researchgate.net

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organohalide. Nickel catalysts are particularly effective for this transformation. Research has shown that Ni(0) phosphine complexes, which can be conveniently generated from nickelocene, are active catalysts for these reactions. arcnl.nl

The following table summarizes representative examples of nickel-catalyzed Suzuki-Miyaura couplings.

Hydrosilylation of Carbonyls and Imines

Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, is a powerful method for the reduction of carbonyls and imines to the corresponding alcohols and amines. Nickel-based catalysts, often generated from nickelocene precursors, have shown significant activity in these transformations.

Hydrosilylation of Carbonyls: Nickel pincer hydride complexes have been demonstrated to catalyze the chemoselective hydrosilylation of the C=O bonds in aldehydes and ketones. acs.org The mechanism is believed to involve the insertion of the carbonyl group into a nickel-hydrogen bond, followed by the cleavage of the resulting Ni-O bond by a silane. acs.org Half-sandwich nickel(II) NHC-picolyl complexes have also been reported as effective catalysts for the hydrosilylation of a broad range of aldehydes under mild conditions and ketones at elevated temperatures in the presence of an additive. nih.gov

Hydrosilylation of Imines: The hydrosilylation of imines provides a direct route to silyl-protected amines, which can be readily deprotected to afford the free amines. Cyclopentadienyl N-heterocyclic carbene (NHC)-nickel complexes, which can be synthesized from nickelocene, are efficient precatalysts for the hydrosilylation of both aldimines and ketimines under mild conditions. bohrium.com The catalytic process exhibits good functional group tolerance. nih.gov

The table below presents data on the nickel-catalyzed hydrosilylation of imines.

Hydrothiolation of Alkynes

The addition of a thiol to an alkyne, known as hydrothiolation, is a direct method for the synthesis of vinyl sulfides, which are valuable building blocks in organic synthesis. Nickel-catalyzed hydrothiolation of terminal alkynes allows for the formation of these compounds with high regioselectivity. Half-sandwich nickel(II) complexes bearing bidentate NHC-carboxylate ligands have been identified as highly selective catalysts for the Markovnikov-type hydrothiolation of terminal acetylenes, yielding α-vinyl thioethers. The catalytic system is notable for its efficiency, even with challenging aryl alkynes.

The following table details the regioselective hydrothiolation of terminal alkynes using a half-sandwich Ni(II) catalyst.

Anaerobic Oxidation of Secondary Alcohols

While direct catalysis by bis(cyclopentadienyl)nickel for the anaerobic oxidation of secondary alcohols is not extensively documented, related nickel-based systems have proven effective. Commercially available (NHC)Ni systems, where NHC is an N-heterocyclic carbene, have been utilized for the selective anaerobic oxidation of a variety of secondary alcohols under mild conditions, using aryl chlorides as the oxidant. bohrium.com This demonstrates the potential of nickel catalysis in this transformation, and nickelocene could serve as a precursor for generating such active catalytic species in situ.

Electrocatalytic Applications of Nickelocene

Nickelocene and its derivatives have also garnered attention for their utility in electrocatalysis, where they can facilitate important reactions for energy conversion and storage.

Proton Reduction (Hydrogen Evolution Reaction) Electrocatalysis

The electrochemical production of hydrogen from water is a key component of a potential hydrogen-based economy. This process relies on efficient electrocatalysts for the hydrogen evolution reaction (HER). Thiolato-bridged cyclopentadienylnickel (B15397028) dimeric complexes, derived from nickelocene, have been shown to be robust and efficient homogeneous electrocatalysts for proton reduction. These complexes operate at moderate overpotentials and can sustain continuous hydrogen production for extended periods. The catalytic mechanism is proposed to proceed through an electrochemical-chemical-electrochemical-chemical (ECEC) pathway.

The performance of a bis(cyclopentadienyl)nickel(II) μ-thiolato complex as a proton reduction electrocatalyst is summarized below.

Oxygen Evolution Reaction (OER) Electrocatalysis

The table below presents key performance metrics for a NiFe-based OER electrocatalyst derived from a nickelocene precursor.

Bis Cyclopentadienyl Nickel in Advanced Materials Science and Engineering

Role as a Precursor for Novel Functional Materials

Nickelocene (B73246) acts as a foundational precursor for a range of novel functional materials. Its utility extends to the synthesis of nickel-based catalysts, which are crucial in various organic synthesis reactions such as hydrogenation and polymerization chemimpex.com. Furthermore, its electronic properties and stability make it an attractive component for developing conductive polymers and advanced nanocomposites essential for electronics and energy storage devices chemimpex.com. Research has demonstrated its application as a precursor for microporous organometallic-derived carbon materials and nickel oxide-carbon nanocomposites americanelements.comresearchgate.netamericanelements.comnih.gov. It has also been employed in the synthesis of transition metal sulfide (B99878) nanoparticles embedded within carbon matrices, showing promise for reversible lithium storage applications rsc.org. Additionally, nickelocene has been utilized in the creation of nickel-doped microporous carbon-oxygen matrices for electrocatalytic applications, specifically the oxygen reduction reaction acs.org, and in the formation of graphene/hexagonal boron nitride (h-BN) vertical heterostructures for organic light-emitting diodes (OLEDs) researchgate.net.

Synthesis and Characterization of Nickelocene-Derived Nanocomposites

Nickelocene is instrumental in the synthesis and characterization of various nanocomposite materials, leveraging its decomposition or incorporation into different matrices.

The chlorination of nickelocene has been employed to produce microporous carbon particles with flower-like and spherical morphologies, composed of graphene-like layers researchgate.netamericanelements.comnih.gov. The formation mechanism of these materials has been studied across a temperature range of 200 to 900 °C. High-resolution transmission electron microscopy (TEM) reveals that these structures consist of highly disordered graphene-like layers. Raman spectroscopy of samples treated at higher temperatures exhibits characteristic D and G bands, with the intensity ratio (I<0xE1><0xB5><0x83>/I<0xE1><0xB5><0x82>) and full width at half maximum indicating a significant degree of disorder within the nanostructures researchgate.netamericanelements.comnih.gov. The calculated in-plane correlation length for these graphene-like layers is approximately 1.15 nm, with electron energy-loss spectroscopy confirming a sp² carbon bonding content exceeding 95% and a mass density ranging from 1.0 to 1.6 g/cm³ researchgate.netamericanelements.comnih.gov. Textural analysis, including Type I adsorption isotherms, has shown surface areas as high as 922 m²/g for samples produced at 900 °C researchgate.netamericanelements.comnih.gov. Furthermore, a subsequent hydrothermal treatment of samples chlorinated at 600 °C yields a composite material where nickel oxide (NiO) nanoparticles are well dispersed within the carbon matrix researchgate.netamericanelements.comnih.gov. These NiO@MPC composites typically feature highly dispersed NiO nanoparticles within a mesoporous carbon matrix, exhibiting high surface areas (503–802 m²/g), uniform pore sizes (around 3.7 nm), and substantial pore volumes (0.46–0.68 cm³/g) researchgate.net.

Table 1: Properties of Nickelocene-Derived Microporous Carbon Materials

| Synthesis Method | Temperature Range (°C) | Structure Description | In-plane Correlation Length (nm) | sp² Carbon Bonding (%) | Mass Density (g/cm³) | Surface Area (m²/g) | NiO Nanoparticle Dispersion |

| Chlorination | 200–900 | Graphene-like layers | 1.15 | >95 | 1.0–1.6 | up to 922 (at 900°C) | Yes (after treatment) |

| Chlorination + Hydrothermal Treatment | 600 (chlorination) | Mesoporous carbon matrix | N/A | N/A | N/A | 503–802 | Yes |

Nickel oxide-carbon nanocomposites have been synthesized using nickelocene as a precursor, notably through Metal Organic Chemical Vapor Deposition (MOCVD) for nickel loading into carbon nanotubes (CNTs) acs.org. This process results in CNTs containing numerous NiO nanoribbons with approximate dimensions of 4 nm in thickness, 20 nm in width, and up to 800 nm in length acs.org. NiO/CNT nanocomposites can also be prepared via chemical precipitation methods d-nb.infooiccpress.com.

Table 2: NiO Nanoribbon Dimensions in Carbon Nanotubes

| Composite Type | Synthesis Method | Thickness (nm) | Width (nm) | Length (nm) |

| NiO/CNT | MOCVD | ~4 | ~20 | up to 800 |

Nickelocene facilitates the low-temperature metal coating of substrates, enabling the formation of nickel/polymer magnetic nanocomposites psu.edu. Additionally, nickel oxide magnetic nanocomposites have been synthesized within an imine polymer matrix. This is achieved by precipitating nickel oxide nanoparticles in situ within the polymer matrix through simple drying of a polymer-metal complex under mild conditions, without requiring basic or oxidizing treatments rsc.org.

Single-walled carbon nanotubes (SWCNTs) can be effectively filled with nickelocene molecules using gas-phase methods, which are noted for their simplicity and environmental friendliness sciforum.netsciforum.netrsc.orgnih.govsciforum.net. The encapsulated nickelocene imparts an n-doping effect on the SWCNTs sciforum.netsciforum.netnih.govsciforum.net. Subsequent thermal annealing of these nickelocene-filled SWCNTs leads to the decomposition of nickelocene, forming nickel carbides and pure nickel within double-walled carbon nanotubes (DWCNTs) sciforum.netsciforum.netrsc.org. The electronic properties of the SWCNTs can be precisely tuned through this annealing process: annealing at lower temperatures (360–600 °C) induces n-doping, while higher temperatures (800–1200 °C) result in p-doping sciforum.netsciforum.netnih.gov. This chemical transformation allows for the directional modification of SWCNT electronic properties at temperatures as low as 250 °C rsc.org. Furthermore, density gradient ultracentrifugation can be used to sort nickelocene-filled SWCNTs into distinct metallic and semiconducting fractions, enabling further control over their electronic characteristics sciforum.netsciforum.netnih.gov.

Table 3: Electronic Property Tuning of SWCNTs via Nickelocene Annealing

| Annealing Temperature Range (°C) | Resulting Nickel Species | Doping Type |

| 360–600 | Nickel carbides, pure nickel | n-doping |

| 800–1200 | Nickel carbides, pure nickel | p-doping |

| ≤ 250 | Nickelocene transformation | n-doping |

Thin Film Deposition Techniques Utilizing Nickelocene

Nickelocene serves as a precursor in several thin film deposition techniques. Metal Organic Chemical Vapor Deposition (MOCVD) is one such method where nickelocene is employed for nickel loading acs.org. In Atomic Layer Deposition (ALD), nickelocene, in combination with oxidants like ozone, has been used for depositing nickel-aluminum oxide (Ni-Al-O) thin films osti.govacs.org. Hot-wire-assisted ALD (HW-ALD) utilizes nickelocene to deposit high-purity nickel films with minimal carbon and nitrogen contamination aip.org. Plasma-assisted ALD, using nickelocene as the metal precursor and ammonia (B1221849) as a reactant, enables the preparation of oxygen-free, low-resistivity nickel nano-films rsc.org. Additionally, nickelocene can be decomposed using laser irradiation to form nickel-carbon-oxygen (Ni-C-O) materials for thin film applications acs.org. While sputtering is a common thin film deposition method, nickelocene itself is not typically sputtered but rather acts as a precursor for depositing nickel films through other vapor-phase techniques ijiset.com.

Compound Name List:

Bis(cyclopentadienyl)nickel

Nickelocene

Ni(C₅H₅)₂

NiCp₂

Biological and Biomimetic Studies Involving Nickelocene Analogues

Understanding the Biological Roles of Nickel in Metalloenzymes

Nickel is an essential trace element for a wide range of organisms, playing a critical role in numerous metabolic processes, including energy metabolism nih.govrsc.orgresearchgate.netnumberanalytics.com. Its unique coordination chemistry, characterized by flexible geometry and the ability to cycle through various redox states, makes it an effective catalytic center in a variety of enzymes nih.govresearchgate.netnumberanalytics.com.

Nickel is a key component in several vital metalloenzymes, facilitating diverse biochemical reactions. Among these are:

Hydrogenases: Specifically, [NiFe]-hydrogenases are crucial enzymes that catalyze the oxidation of molecular hydrogen and the reduction of protons, playing a significant role in energy metabolism in various bacteria and algae rsc.orgresearchgate.netnih.govijcmas.com.

Urease: This enzyme catalyzes the hydrolysis of urea (B33335) into carbon dioxide and ammonia (B1221849), and contains a nickel ion at its active site rsc.orgresearchgate.netnumberanalytics.comnih.govijcmas.comnih.gov.

Methylcoenzyme M reductase: This enzyme is essential for methanogenesis in archaea and utilizes a nickel-tetrapyrrole coenzyme, Cofactor F430 rsc.orgresearchgate.netnih.govijcmas.comnih.gov.

Carbon monoxide dehydrogenase: This enzyme, often featuring a heteronuclear metallocluster including nickel, plays a role in processing carbon monoxide, contributing to global carbon cycles rsc.orgresearchgate.netnih.govijcmas.comnih.gov.

Other nickel-dependent enzymes include Ni-superoxide dismutase, glyoxylase I, acireductone dioxygenase, acetyl-CoA decarbonylase/synthase, and lactate (B86563) racemase, highlighting nickel's broad involvement in biological catalysis nih.govresearchgate.net. While nickelocene (B73246) itself is not a component of these enzymes, its study as a fundamental organonickel compound contributes to the broader understanding of nickel's coordination chemistry and reactivity, which is relevant to its biological functions.

Development of Biomimetic Models for [NiFe]-Hydrogenases

The intricate mechanisms of metalloenzymes like [NiFe]-hydrogenases have inspired the development of biomimetic models. These synthetic compounds aim to replicate the structure and function of enzyme active sites, aiding in the elucidation of catalytic pathways and the design of artificial catalysts for energy-related applications, such as hydrogen production nih.govrsc.organr.frresearchgate.net.

Research in this area has focused on creating nickel complexes that mimic the coordination environment found in [NiFe]-hydrogenases, often involving nickel coordinated to sulfur-containing ligands nih.govrsc.orgresearchgate.netacs.org. For instance, heterodinuclear nickel-ruthenium complexes have been synthesized and studied as functional models of [NiFe] and [NiFeSe] hydrogenases, demonstrating catalytic hydrogen evolution nih.govrsc.org. Other studies have explored nickel complexes with protected cyanide cofactors or specific thiolate ligands to replicate key features of the enzyme's active site researchgate.netacs.org.

Nickelocene (CID 16219780) is a prominent example of a metallocene, a class of organometallic compounds characterized by metal atoms sandwiched between cyclopentadienyl (B1206354) (Cp) rings wikipedia.org. While nickelocene itself is not directly cited as a biomimetic model for hydrogenases in the provided literature, the cyclopentadienyl ligand is a common and versatile moiety in organometallic chemistry. The exploration of nickelocene analogues, which involve modifications to the Cp ligand or the nickel center, represents an ongoing area of research that contributes to the broader field of nickel organometallic chemistry relevant to catalysis and biomimicry researchgate.net.

General Considerations for the Biological Relevance of Nickel Organometallic Species

Nickel exhibits a dual nature in biological systems, acting as an essential micronutrient at low concentrations and becoming toxic at higher levels nih.govrsc.orgresearchgate.netnumberanalytics.com. Understanding the behavior of nickel in biological contexts is therefore crucial. Organometallic species, such as nickelocene, offer unique perspectives on nickel's chemical properties and potential interactions with biological systems.

Nickelocene, with its formula Ni(C₅H₅)₂, represents a stable organometallic compound where nickel is coordinated to two cyclopentadienyl ligands nih.govamericanelements.comereztech.com. Its study contributes to the general understanding of nickel's coordination chemistry, which underpins its roles in biological processes. While direct studies on the biological interactions of nickelocene are limited in the provided literature, its properties as an organometallic compound are relevant to considering how nickel might be delivered or interact within biological environments. The development and study of nickelocene analogues further expand the chemical space of nickel organometallics, potentially revealing new avenues for understanding nickel's biological relevance or designing novel catalysts researchgate.net. The inherent properties of nickel organometallic species, including their stability, reactivity, and electronic structures, are general considerations when evaluating their potential biological impact or utility.

Data Tables

Table 1: Properties of Nickelocene (this compound)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀Ni | nih.govamericanelements.comereztech.com |

| Molecular Weight | 188.88 g/mol | nih.govereztech.com |

| Appearance | Bright green paramagnetic solid; green to dark green crystals | nih.govereztech.com |

| Melting Point | 171-173 °C | ereztech.com |

Table 2: Performance of Selected Biomimetic Models for [NiFe]-Hydrogenases

| Model Description | Catalytic Activity | Overpotential (mV) | Source |

| Heterodinuclear Nickel-Ruthenium complexes ([Ni(xbSmS)RuCp(PPh₃)]PF₆ and similar) | Hydrogen Evolution | 810, 830 | nih.govrsc.org |

Synthesis and Research of Nickelocene Derivatives and Analogues

Design and Synthesis of Functionalized and Ring-Substituted Nickelocene (B73246) Derivatives

Research into functionalized and ring-substituted nickelocene derivatives aims to tune the electronic and steric properties of the parent compound, influencing its reactivity and physical characteristics. Various synthetic strategies have been employed to introduce substituents onto the cyclopentadienyl (B1206354) rings. For instance, the synthesis of isopropyl and trimethylsilyl (B98337) substituted nickelocenes has been reported, enabling the study of steric effects on the metallocene structure and properties researchgate.net. These substituted derivatives have been characterized, with crystal structures determined for several, revealing insights into how alkyl and silyl (B83357) groups influence the molecular packing and conformation researchgate.net. Furthermore, ring-substituted nickelocene derivatives have been investigated for their magnetic properties, with studies focusing on understanding the origin of magnetic anisotropy and the resilience of magnetic behavior upon substitution or surface adsorption usc.edu.

Investigations into Mono-cyclopentadienyl Nickel Complexes

Mono-cyclopentadienyl nickel complexes, often denoted as CpNiX, represent a significant class of organonickel compounds that have garnered considerable research interest. These complexes, where X is typically a halide or other ligand, serve as versatile intermediates and catalysts in various organic transformations. Syntheses often involve the reaction of nickelocene with appropriate ligands or precursors. For example, CpNi(NHC)X complexes, where NHC stands for N-heterocyclic carbene, have been synthesized by reacting nickelocene with imidazolium (B1220033) halide salts researchgate.netresearchgate.netmdpi.comrsc.org. These complexes have demonstrated catalytic activity in reactions such as Suzuki–Miyaura coupling and α-ketone arylation mdpi.comrsc.org. Additionally, CpNi(I) complexes, formed through the reduction of nickelocene in the presence of stabilizing ligands like phosphines or bipyridyl, have been studied using Electron Paramagnetic Resonance (EPR) spectroscopy, providing insights into their electronic structure and coordination geometry researchgate.net. Cyclopentadienyl nickel nitrosyl (CpNiNO) is noted as a simple mono-cyclopentadienyl complex, prepared by treating nickelocene with nitric oxide wikipedia.org.

Development and Study of Bimetallic and Multimetallic Nickelocene Species and Clusters

The synthesis and characterization of bimetallic and multimetallic nickel complexes and clusters, often utilizing nickelocene as a starting material or a structural motif, have expanded the scope of organonickel chemistry. Research in this area focuses on the cooperative effects between different metal centers and the unique properties arising from these assemblies. For instance, heteromultinuclear nickel-metal clusters, such as Ni/Fe and Ni/Ru clusters, have been synthesized and characterized using techniques including X-ray crystallography and NMR spectroscopy nih.govsci-hub.se. These studies have revealed complex core structures, such as tetranuclear Ni-Fe-Fe-Ni arrangements, with specific Ni-Fe bond distances nih.gov. Bimetallic Ni-Cu particles have also been synthesized through various chemical reduction methods, yielding particles with distinct core-shell or solid-solution structures depending on the synthesis conditions and precursors iaea.orgmdpi.comnih.gov. Furthermore, nickel-boron clusters have been explored, with reactions involving nickelocene leading to the formation of multimetallic nickel-boron clusters acs.orgacs.org.

Synthesis and Characterization of Cationic Nickelocene Complexes

The synthesis and characterization of cationic nickelocene complexes, particularly nickelocenium cations, have provided valuable insights into the electronic structure and redox behavior of nickelocene. Research has focused on generating and isolating species such as the nickelocenium cation ([NiCp₂]⁺) and dication ([NiCp₂]²⁺) as stable salts. For example, reacting neutral nickelocene with specific oxidants has yielded salts like [NiCp₂]•⁺[F-{Al(ORF)₃}₂]⁻ and [NiCp₂]²⁺([F-{Al(ORF)₃}₂] )₂. These cationic species exhibit shorter metal-ligand bond lengths compared to neutral nickelocene, as confirmed by single-crystal X-ray diffraction uni-freiburg.deresearchgate.net. Diamagnetic [NiCp₂]²⁺ represents a significant achievement as an unsubstituted metallocene dication uni-freiburg.de. Studies have also reported cationic CpNi(II) complexes bearing α-diimine ligands, such as [Ni(η⁵-C₅H₅)(Mes-BIAN)]PF₆, which, despite being electronically saturated, have shown potential as catalyst precursors for ethylene (B1197577) polymerization scielo.br.

Exploration of Stacked Nickelocene Architectures and Intermolecular Electronic Interactions

The investigation of stacked nickelocene architectures and their associated intermolecular electronic interactions has revealed fascinating supramolecular structures and electronic communication between nickel centers. A notable example is the synthesis of bisnickelocene derivatives linked by a naphthalene (B1677914) clamp, creating "stacked" structures researchgate.netnih.gov. These bisnickelocene compounds have been characterized by X-ray structure analysis, confirming the stacked arrangement. Cyclic voltammetry studies on these systems have indicated electronic interactions between the nickel atoms, leading to the observation of multiple accessible oxidation states, including +4, +3, +2, +1, and 0 researchgate.netnih.gov. Magnetic property studies on these stacked architectures have revealed antiferromagnetic interactions, with specific exchange coupling constants determined, and these findings are supported by theoretical calculations researchgate.netnih.gov. Intermolecular interactions, such as short H···H contacts and the dynamics of Cp ring rotations, have also been studied using techniques like X-ray diffraction and quasielastic neutron scattering, providing a deeper understanding of the solid-state behavior and conformational dynamics of nickelocene and its analogues acs.orgresearchgate.net.

Advanced Methodologies and Analytical Techniques in Bis Cyclopentadienyl Nickel Research

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared, UV–Vis Spectroscopy)

Spectroscopic techniques are fundamental for understanding the molecular structure and electronic environment of Nickelocene (B73246). Due to the presence of two unpaired electrons in its nickel center, Nickelocene is paramagnetic, which significantly influences its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The paramagnetism of Nickelocene leads to unusually broad signals and large chemical shifts in its NMR spectra. Proton (¹H) NMR spectra in solution typically exhibit signals shifted to high fields, with a reported isotropic hyperfine shift of approximately -255 ppm relative to diamagnetic analogues like ferrocene (B1249389) wikipedia.org. The ¹H NMR signal for nickelocene itself is observed around -252 ppm and is considerably broader than that of ferrocene acs.orgnih.gov. The ¹H spin-lattice relaxation time (T₁) for nickelocene in solution is approximately 1 ms (B15284909) acs.orgnih.gov. In solid-state ¹³C NMR studies employing magic-angle spinning (MAS), nickelocene displays significantly broadened signals, with a linewidth (A) of about 15.7 kHz at a spinning frequency (vᵣ) of 5 kHz, attributed to its paramagnetic nature ismar.org.

Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic vibrational modes associated with the cyclopentadienyl (B1206354) rings and the nickel-cyclopentadienyl interaction. Studies on nickelocene have identified specific absorption bands, for instance, in KBr pellets, with significant peaks observed at 1494 cm⁻¹, 1270 cm⁻¹, and 836 cm⁻¹ cdnsciencepub.com.

UV–Visible (UV–Vis) Spectroscopy: UV–Vis spectroscopy provides insights into the electronic transitions within the Nickelocene molecule. In dichloromethane (B109758) solutions, nickelocene exhibits absorption bands at approximately 2600, 2640, 3300, 4010, and 7000 cm⁻¹ cdnsciencepub.com.

Table 1: Spectroscopic Data for Nickelocene

| Technique | Parameter / Observation | Value / Description | Reference |

| ¹H NMR (Solution) | Chemical Shift | ~-252 ppm (broad) | acs.orgnih.gov |

| Hyperfine Shift (vs Ferrocene) | ~-255 ppm | wikipedia.org | |

| ¹H T₁ Relaxation Time | ~1 ms | acs.orgnih.gov | |

| ¹³C NMR (Solid-state, MAS) | Linewidth (A) at 5 kHz vᵣ | ~15.7 kHz | ismar.org |

| IR (KBr pellet) | Vibrational Bands | 1494 cm⁻¹ (s), 1270 cm⁻¹ (s), 836 cm⁻¹ (vs) | cdnsciencepub.com |

| UV–Vis (CH₂Cl₂ soln.) | Absorption Bands (approximate) | 2600, 2640, 3300, 4010, 7000 cm⁻¹ | cdnsciencepub.com |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is crucial for determining the precise three-dimensional arrangement of atoms in the solid state. Nickelocene adopts a sandwich structure with a nickel atom positioned between two parallel cyclopentadienyl rings. In its crystalline form, Nickelocene exhibits D5d symmetry acs.orgwikipedia.org. The two cyclopentadienyl rings are typically found in a staggered conformation. Structural studies on mixed crystals of nickelocene and ferrocene indicate a space group of P2₁/n acs.orgnih.govresearchgate.net. The nickel-cyclopentadienyl (Ni–Cp) bond distances are reported to be approximately 1.8167(13) Å for neutral nickelocene and contract to about 1.700(4) Å in its cationic forms gre.ac.uk.

Electrochemical Techniques (e.g., Cyclic Voltammetry for Redox Studies)

Cyclic voltammetry (CV) is extensively used to probe the redox behavior of Nickelocene, revealing its susceptibility to oxidation and reduction. Nickelocene undergoes multiple electron transfer processes, with potentials varying depending on the solvent and electrolyte system.

In dichloromethane (CH₂Cl₂) versus a glassy carbon electrode (GCE), Nickelocene exhibits redox couples corresponding to Ni(II)/Ni(III) at approximately -0.69 V and Ni(III)/Ni(IV) at +0.88 V gre.ac.uk.

In 1,2,3,4-tetrafluorobenzene (B1293379) (4FB) versus the ferrocene/ferrocenium (Fc/Fc⁺) couple, the redox potentials are reported as -0.44 V for the Ni(0)/Ni(I) couple and +1.17 V for the Ni(I)/Ni(II) couple researchgate.net.

In alkylpyridinium chloride-aluminum chloride melts, Nickelocene shows a Ni(II)/Ni(III) couple at -0.165 V and a Ni(III)/Ni(IV) couple at +0.912 V versus an Al(2:1) reference osti.gov.

The Ni(II)/Ni(I) reduction in tetrahydrofuran (B95107) (THF) occurs around -1.8 V versus SCE, though the resulting anion is unstable at room temperature utexas.edu.

Table 2: Electrochemical Redox Potentials of Nickelocene

| System / Solvent | Redox Couple | Potential (V) | Reference Electrode / Couple | Reference |

| CH₂Cl₂ | Ni(II)/Ni(III) | -0.69 | GCE | gre.ac.uk |

| Ni(III)/Ni(IV) | +0.88 | GCE | gre.ac.uk | |

| 4FB | Ni(0)/Ni(I) | -0.44 | Fc/Fc⁺ | researchgate.net |

| Ni(I)/Ni(II) | +1.17 | Fc/Fc⁺ | researchgate.net | |

| Alkylpyridinium chloride-AlCl₃ melt | Ni(II)/Ni(III) | -0.165 | Al(2:1) | osti.gov |

| Ni(III)/Ni(IV) | +0.912 | Al(2:1) | osti.gov | |

| THF (at low temperature) | Ni(II)/Ni(I) | ~-1.8 | SCE | utexas.edu |

Surface Science Methodologies (e.g., Scanning Tunneling Microscopy)

Scanning Tunneling Microscopy (STM) has been instrumental in visualizing the adsorption behavior and surface interactions of Nickelocene. On surfaces like Ag(100), Nickelocene physisorbs molecularly at low temperatures (175 K) with its molecular axis oriented perpendicular to the surface, initiating decomposition at higher temperatures (225 K) unl.eduunl.edu. On Au(111), Nickelocene molecules adsorb intact at low temperatures, forming ordered patterns, but tend to dissociate at room temperature arxiv.org. Studies on Cu(100) show Nickelocene bonding with one cyclopentadienyl ring attached to the surface researchgate.netresearchgate.net. Furthermore, Nickelocene has gained prominence as a spin probe when functionalized onto the apex of an STM tip, enabling the study of surface magnetism and spin excitations at the atomic scale usc.eduacs.orgcsic.esiemn.frarxiv.orgwiley.com.

Electron Energy Loss Spectroscopy (EELS) in Materials Characterization

Electron Energy Loss Spectroscopy (EELS) complements other surface analysis techniques by providing detailed information about the electronic structure and bonding of adsorbed species. EELS has been employed in conjunction with Temperature Programmed Desorption (TPD) to study the adsorption and decomposition pathways of Nickelocene on surfaces like Ag(100), offering insights into the electronic states of the molecule and its fragments during surface interactions unl.edu. While specific EELS spectral data are not detailed in the provided snippets, its application confirms its role in characterizing the electronic properties of Nickelocene on surfaces.

Temperature Programmed Desorption (TPD) for Surface Interaction Studies

Temperature Programmed Desorption (TPD) is utilized to investigate the adsorption strength and thermal stability of Nickelocene on various substrates. On the Ag(100) surface, Nickelocene molecules physisorb molecularly at 175 K unl.eduunl.edu. Upon heating, decomposition begins at 225 K, leading to the formation of adsorbed cyclopentadienyl and nickel species. The cyclopentadienyl fragments further decompose through disproportionation, yielding cyclopentadiene (B3395910), which desorbs, and adsorbed nickel and carbon fragments, with desorption peaks observed as high as 525 K unl.eduunl.edu. Molecular desorption of Nickelocene is primarily observed from multilayer coverage or when adjacent decomposition sites are unavailable on the first monolayer unl.eduunl.edu.

Table 3: Temperature Programmed Desorption Data for Nickelocene on Ag(100)

| Temperature / Event | Observation | Reference |

| 175 K | Molecular physisorption | unl.eduunl.edu |

| 225 K | Decomposition to adsorbed Cp and Ni | unl.eduunl.edu |

| 210 K (multilayer) | Molecular desorption | unl.eduunl.edu |

| 525 K (max) | Decomposition of Cp fragments (e.g., to Cp) | unl.eduunl.edu |

Future Perspectives and Emerging Research Avenues in Nickelocene Chemistry

Development of Novel Catalytic Systems with Enhanced Selectivity and Efficiency

The development of new catalytic systems derived from or inspired by nickelocene (B73246) is a primary focus of current research. The goal is to create catalysts with superior selectivity and efficiency for a variety of chemical transformations.

Advancements in [2+2+2] Cycloaddition Reactions: Nickelocene has been identified as a robust and user-friendly precatalyst for the regioselective synthesis of multisubstituted pyridines through [2+2+2] cycloaddition reactions. acs.org Future research will likely focus on expanding the substrate scope and further enhancing the regioselectivity of these reactions. The use of nickelocene as an air- and moisture-tolerant precatalyst simplifies operational procedures, a significant advantage over sensitive catalysts like Ni(COD)₂ that necessitate inert atmosphere techniques. acs.org

Polymerization of Alkynes: Novel catalysts based on nickelocene have demonstrated effectiveness in the polymerization of various alkynes. researchgate.net Mechanistic studies suggest that the active catalytic species is a {CpNiR} complex stabilized by an alkyne molecule. researchgate.net Future work will aim to control the polymer structure and molecular weight by modifying the ancillary ligands and reaction conditions.

Bimetallic Catalytic Systems: The combination of nickel with other metals, such as ruthenium, in bimetallic catalysts is a promising area of investigation. mdpi.com These systems can exhibit synergistic effects, leading to enhanced catalytic activity and stability, particularly in reactions like CO₂ methanation. mdpi.com For instance, the addition of nickel to a ruthenium-based catalyst can mitigate carbon deposition and improve the catalyst's longevity. mdpi.com

Exploration of New Applications in Advanced Functional Materials

The unique properties of nickelocene and its derivatives are being harnessed to create advanced functional materials with novel electronic and magnetic properties.

Nickel-Based Nanostructured Films: The redox chemistry of nickelocene and ferrocene (B1249389) is being explored for the electrochemical deposition of bimetallic NiFe-based nanostructured films. acs.org These films show potential as catalysts for the oxygen evolution reaction (OER). acs.org Future research will focus on optimizing the deposition conditions and the Ni:Fe ratio to enhance the catalytic performance and stability of these materials for applications in water splitting and other electrochemical processes. acs.org

Modification of Carbon Nanotubes: Nickelocene can be encapsulated within single-walled carbon nanotubes (SWCNTs) to tailor their electronic properties. mdpi.com Thermal treatment of these nickelocene-filled SWCNTs can induce either n-doping or p-doping, depending on the annealing temperature. mdpi.com This tunability opens up possibilities for their use in nanoelectronic devices. Further research is needed to precisely control the doping levels and understand the long-term stability of these modified nanotubes.

Magnetic Materials: The synthesis of stacked nickelocenes, where two nickelocene units are held together by a molecular clamp, has revealed interesting magnetic properties. researchgate.net These molecules exhibit antiferromagnetic coupling between the two nickel centers. researchgate.net The exploration of different linker groups and the synthesis of larger oligomeric and polymeric nickelocene structures could lead to new materials with tunable magnetic behavior for applications in data storage and spintronics.

Deeper Mechanistic Elucidation of Complex Nickelocene-Mediated Reactions

A fundamental understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts.

Understanding Reaction Intermediates: Detailed mechanistic studies of nickel-catalyzed reactions often involve the isolation and characterization of key intermediates. For example, in the nickel-catalyzed enantioselective [3+2] annulation for γ-butenolide synthesis, a three-coordinate Ni(0) olefin complex was identified as the resting state of the catalyst. rsc.org Future efforts will continue to employ a combination of experimental techniques (e.g., spectroscopy, X-ray crystallography) and computational methods to identify and characterize transient species in catalytic cycles.

Role of Single-Electron Pathways: The propensity of nickel to participate in one-electron redox processes is a key aspect of its reactivity. nih.gov Probing the mechanistic details of these radical pathways is essential for understanding and controlling the selectivity of reactions such as the 1,2-diarylation of alkenes. nih.gov Advanced spectroscopic and electrochemical techniques will be instrumental in elucidating these complex single-electron transfer steps.

Influence of Ligands and Substrates: The nature of the ligands and substrates plays a critical role in determining the course of a nickel-catalyzed reaction. For instance, in the synthesis of pyridines, frontier molecular orbital interactions between the catalyst and substrates can be decisive for the regiochemical outcome. acs.org Systematic studies on the electronic and steric effects of different ligand scaffolds will provide deeper insights into how to control reactivity and selectivity.

Integration of Advanced Computational Modeling for Predictive Material and Catalyst Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new catalysts and materials.

Predictive Catalyst Screening: Density Functional Theory (DFT) calculations are being used to screen potential catalyst candidates and to understand the electronic factors that govern their activity. mdpi.com By building molecular models and calculating reaction energy profiles, researchers can predict the most promising catalyst structures before embarking on extensive experimental work. mdpi.com

Simulating Spectroscopic Properties: Computational methods can simulate spectroscopic data (e.g., XANES, EXAFS, NMR, IR) for proposed catalyst structures and intermediates. mdpi.com Comparing these simulated spectra with experimental data allows for the validation of computational models and provides a more detailed picture of the catalyst's structure and electronic environment. mdpi.com

Modeling Catalyst-Support Interactions: For heterogeneous catalysts, the interaction between the nickel species and the support material is crucial for its performance. rsc.org Computational models can be used to investigate how different support materials influence the dispersion, reducibility, and catalytic properties of nickel oxide particles, for example. rsc.org This understanding can guide the design of more robust and active supported catalysts.

Q & A

Q. How to address ethical and reproducibility challenges in this compound research?

- Methodological Answer :

- Ethical Compliance : Obtain IRB/IACUC approvals for biological studies.

- FAIR Data Principles : Ensure data is Findable, Accessible, Interoperable, Reusable (e.g., deposit raw data in Zenodo).

- Pre-registration : Submit experimental protocols to platforms like Open Science Framework to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products